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Abstract
These application notes provide a comprehensive guide for the development of a home-based

rapid test for the detection of urinary pregnanediol-3-glucuronide (PdG), a key metabolite of

progesterone. Elevated levels of urinary PdG are a reliable indicator of ovulation and the

subsequent luteal phase. This document outlines the principle of a competitive lateral flow

immunoassay (LFIA), provides detailed protocols for the preparation and validation of the

assay, and presents relevant physiological data. The target audience includes researchers,

scientists, and professionals involved in drug development and fertility monitoring technologies.

Introduction
Progesterone is a critical steroid hormone for regulating the menstrual cycle and supporting

early pregnancy. Following ovulation, the corpus luteum produces progesterone, which

prepares the endometrium for implantation. Progesterone is metabolized in the liver to various

compounds, with pregnanediol being a primary metabolite. This is subsequently conjugated to

form pregnanediol-3-glucuronide (PdG), a water-soluble molecule excreted in the urine.[1][2]

The concentration of PdG in first-morning urine rises significantly 24-36 hours after ovulation.[1]

Monitoring this elevation provides a non-invasive method to confirm that ovulation has

occurred.[1] Studies have demonstrated that sustained urinary PdG levels above 5 µg/mL are a

specific marker for confirming ovulation.[1][3] A home-based test offers a convenient way for

individuals to track their cycles for fertility awareness or to assess luteal phase function.
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This document details the development of a competitive LFIA for urinary PdG, a format well-

suited for detecting small molecules.[4][5]

Principle of the Assay: Competitive Lateral Flow
Immunoassay (LFIA)
The home-based PdG test operates on the principle of a competitive immunoassay.[5] In this

format, the target analyte (PdG) in the urine sample competes with a PdG-protein conjugate

immobilized on the test strip for binding to a limited number of anti-PdG antibodies. These

antibodies are conjugated to a visual label, such as colloidal gold nanoparticles.

Negative Result (Low PdG): When urinary PdG levels are low, the gold-conjugated anti-PdG

antibodies are free to bind to the PdG-protein conjugate immobilized at the test line. This

accumulation of gold particles results in the appearance of a visible colored line, indicating

that ovulation has likely not occurred or progesterone levels are low.

Positive Result (High PdG): When urinary PdG levels are high (above the 5 µg/mL

threshold), the PdG in the sample saturates the binding sites of the gold-conjugated anti-

PdG antibodies. This prevents the antibodies from binding to the PdG-protein conjugate at

the test line. Consequently, no colored line (or a very faint line) appears, indicating that

ovulation has likely occurred.

A control line, consisting of immobilized anti-species antibodies (e.g., anti-mouse IgG), is

included to ensure the test has run correctly.[5] This line will capture any excess gold-

conjugated antibodies, regardless of the PdG concentration, and should always appear for a

valid test.

Data Presentation
Typical Urinary PdG Concentrations During the
Menstrual Cycle
The following table summarizes the expected concentrations of PdG in first-morning urine

during different phases of a typical menstrual cycle.
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Menstrual Cycle Phase
Typical PdG Concentration
(µg/mL)

Interpretation

Follicular Phase (Pre-

Ovulation)
< 2.5

Baseline levels before

ovulation.

Periovulatory Phase Variable, starting to rise

Progesterone production

begins to increase post-LH

surge.

Mid-Luteal Phase (Post-

Ovulation)
> 5.0

Confirms ovulation and corpus

luteum function.[1][3]

Late Luteal Phase (No

Conception)
Levels decline

Progesterone levels fall,

leading to menstruation.

Concentrations are approximate and can vary between individuals.

Assay Performance and Validation Parameters
The performance of the developed LFIA should be characterized by the following parameters.

The table below provides target values based on published data for similar assays.
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Parameter Target Value/Specification Description

Cut-off Concentration 5 µg/mL

The concentration of PdG at

which the test line becomes

visually absent, indicating a

positive result.[1][3]

Analytical Sensitivity ~0.5 µg/mL

The lowest concentration of

PdG that can be reliably

distinguished from a zero

sample.

Specificity
100% (for ovulation

confirmation)

The ability of the assay to

correctly identify the absence

of high PdG levels (i.e., a true

negative). Studies show 100%

specificity for ovulation

confirmation with three

consecutive positive tests.[3]

Cross-Reactivity < 20% with key metabolites

The degree to which the anti-

PdG antibody binds to other

structurally similar steroid

metabolites. Significant cross-

reactivity has been noted with

5β-Dihydroprogesterone (up to

18.2% in some progesterone

assays).[4][6]

Assay Time 5-10 minutes

The time from sample

application to result

interpretation.

Stability ≥ 24 months at 2-30°C

The shelf-life of the test strip

when stored in a sealed pouch

with desiccant.

Experimental Protocols
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Protocol 1: Preparation of Gold Nanoparticle-Antibody
Conjugate
This protocol describes the covalent conjugation of a monoclonal anti-PdG antibody to

carboxyl-functionalized gold nanoparticles (AuNPs).

Materials:

Monoclonal anti-PdG antibody

Carboxyl-functionalized AuNPs (40 nm)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer (e.g., 0.05 M MES, pH 6.0)

Conjugation Buffer (e.g., 0.01 M PBS, pH 7.4)

Quenching/Blocking Buffer (e.g., 10% BSA in Borate buffer)

Microcentrifuge tubes, vortex mixer, centrifuge

Methodology:

Antibody Preparation: Ensure the anti-PdG antibody is in an amine-free buffer (e.g., PBS).

Adjust concentration to 1 mg/mL.

AuNP Activation: a. Resuspend 1 mL of carboxyl-AuNPs in Activation Buffer. b. Prepare fresh

10 mg/mL solutions of EDC and Sulfo-NHS in deionized water. c. Add 10 µL of EDC and 10

µL of Sulfo-NHS to the AuNP solution. d. Incubate for 30 minutes at room temperature with

gentle mixing to activate the carboxyl groups.

Conjugation: a. Centrifuge the activated AuNPs at 8,000 x g for 15 minutes. Discard the

supernatant. b. Resuspend the pellet in 1 mL of Conjugation Buffer. c. Add the desired

amount of anti-PdG antibody (start with a 1:10 w/w ratio of antibody to AuNPs) to the
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activated AuNPs. d. Incubate for 2-4 hours at room temperature with continuous gentle

mixing.

Blocking and Stabilization: a. Add 100 µL of Quenching/Blocking Buffer to the conjugate

solution to block any remaining active sites on the AuNPs. b. Incubate for 30 minutes.

Final Preparation: a. Centrifuge the conjugate at 8,000 x g for 15 minutes. b. Carefully

remove the supernatant and resuspend the pellet in a storage buffer (e.g., Tris buffer with

1% BSA, 3% sucrose, and 0.05% sodium azide). c. Adjust the final optical density (OD) at

520 nm to a working concentration (e.g., OD 10). Store at 4°C.

Protocol 2: Preparation and Assembly of the LFIA Strip
Materials:

Backing card (adhesive)

Nitrocellulose (NC) membrane

Sample pad (e.g., glass fiber)

Conjugate pad (e.g., glass fiber)

Absorbent pad (e.g., cellulose fiber)

PdG-BSA conjugate solution (for test line)

Goat anti-mouse IgG antibody solution (for control line)

Prepared AuNP-antibody conjugate (from Protocol 4.1)

Reagent dispenser

Programmable strip cutter

Drying oven

Methodology:
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Reagent Dispensing (Striping): a. Test Line (T-Line): Using a reagent dispenser, apply the

PdG-BSA conjugate solution (0.5 - 2.0 mg/mL in PBS) onto the NC membrane.[5] A typical

dispense rate is 1 µL/cm.[7] b. Control Line (C-Line): Dispense the goat anti-mouse IgG

antibody (1 mg/mL in PBS) onto the NC membrane, approximately 5 mm away from the T-

Line.[8] c. Dry the striped NC membrane in an oven at 37°C for 30-60 minutes.[8][9]

Conjugate Pad Preparation: a. Saturate the conjugate pad material with the AuNP-antibody

conjugate solution. b. Dry the pad at 37°C for 2 hours or until completely dry.

Sample Pad Treatment: a. Treat the sample pad material with a buffer solution (e.g., PBS

with 0.5% Tween-20 and 1% BSA) to ensure smooth sample wicking and prevent non-

specific binding. b. Dry the pad completely.

Strip Assembly: a. Laminate the components onto the adhesive backing card in the following

order, ensuring a 2-3 mm overlap between adjacent pads: i. Absorbent Pad ii. Striped NC

Membrane iii. Conjugate Pad iv. Sample Pad b. Use a programmable cutter to slice the

assembled card into individual test strips of a consistent width (e.g., 4-5 mm).

Packaging: a. House the strips in plastic cassettes. b. Package the cassettes in sealed foil

pouches with a desiccant to protect from moisture.

Protocol 3: Assay Validation
Methodology:

Cut-off Determination: a. Prepare a series of urine samples spiked with known PdG

concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µg/mL). b. Run each concentration on multiple test

strips. c. The cut-off is the lowest concentration at which the test line is consistently invisible

or significantly fainter than the negative control.

Specificity and Cross-Reactivity: a. Prepare high-concentration solutions of potentially cross-

reacting steroid metabolites (e.g., 5β-Dihydroprogesterone, 17-hydroxyprogesterone,

pregnenolone) in PdG-negative urine. b. Run these samples on the test strips. c. A positive

result indicates cross-reactivity. The percentage of cross-reactivity can be calculated as:

(PdG Cut-off Conc. / Cross-Reactant Conc. at Cut-off) * 100%.
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Clinical Sample Testing: a. Collect daily first-morning urine samples from volunteers

throughout their menstrual cycles. b. Correlate the PdG test strip results with a reference

method (e.g., LC-MS/MS or ELISA) and/or clinical signs of ovulation (e.g., LH surge, basal

body temperature shift).
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Caption: Metabolic pathway of progesterone to its urinary metabolite, PdG.
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Caption: Workflow of the competitive lateral flow immunoassay for PdG detection.
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Caption: Logical workflow for the development and validation of the PdG LFIA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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